molecular formula C13H10N4O B2652383 N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide CAS No. 2249296-18-0

N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide

Cat. No.: B2652383
CAS No.: 2249296-18-0
M. Wt: 238.25
InChI Key: XDFIAHGXGGSAPG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a phenyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with cyanomethylating agents under appropriate reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are explored for their potential use in drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. studies suggest that it may interact with key proteins and signaling pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

N-(Cyanomethyl)-2-phenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as cyanomethyl pyridinium and isoquinolinium salts. These compounds share structural similarities but differ in their chemical properties and biological activities .

The uniqueness of this compound lies in its specific structure and reactivity, which make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-6-7-15-13(18)11-8-16-12(17-9-11)10-4-2-1-3-5-10/h1-5,8-9H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFIAHGXGGSAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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